molecular formula C9H9NO5S B8583387 1-(4-Methanesulfonyl-phenyl)-2-nitro-ethanone CAS No. 832717-23-4

1-(4-Methanesulfonyl-phenyl)-2-nitro-ethanone

Cat. No. B8583387
M. Wt: 243.24 g/mol
InChI Key: JGJLTJVTQIIMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methanesulfonyl-phenyl)-2-nitro-ethanone is a useful research compound. Its molecular formula is C9H9NO5S and its molecular weight is 243.24 g/mol. The purity is usually 95%.
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properties

CAS RN

832717-23-4

Product Name

1-(4-Methanesulfonyl-phenyl)-2-nitro-ethanone

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)-2-nitroethanone

InChI

InChI=1S/C9H9NO5S/c1-16(14,15)8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3

InChI Key

JGJLTJVTQIIMEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium tert-butoxide (24.3 g, 217.1 mmol) in DMSO (150 mL), was added CH3NO2 (11.7 mL, 217.1 mmol) added at 0° C. After stirring for 1 h, 4-methanesulfonyl-benzoic acid phenyl ester (20.0 g, 72.4 mmol) was added in one portion at 0° C. The reaction was warmed to room temperature and stirred for 5 hr. The reaction was poured into ice-water (200 mL) and followed by adding urea (2.17 g, 36.2 mmol). The reaction was acidified with 5.0 M HCl to pH=˜5 at 0° C. The reaction was added to water (1 L) and stirred for 1 h. The pale yellow solid was filtered and dried under vacuum to afford the desired compound (13.2 g, 75.2%). 1H NMR (400 Mz, DMSO-d6) δ 8.19 (m, 4H), 6.63 (s, 2H), 3.35 (s, 3H). LCMS 244.5 [M+H].
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Name
4-methanesulfonyl-benzoic acid phenyl ester
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.17 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
75.2%

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